molecular formula C17H23N3O3 B6482542 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide CAS No. 894027-52-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Cat. No.: B6482542
CAS No.: 894027-52-2
M. Wt: 317.4 g/mol
InChI Key: JVDPWUVJFIUJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide (CAS RN: 877641-25-3) is a synthetic carboxamide derivative featuring a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group and linked to a morpholine ring via a carboxamide bridge. Its molecular formula is C₁₇H₂₃N₃O₅, with a molecular weight of 349.38 g/mol .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)21)18-17(22)19-5-7-23-8-6-19/h3-4,9,14H,5-8,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDPWUVJFIUJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a compound with notable biological activity, particularly in pharmacological applications. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The compound is synthesized through a series of organic reactions that typically involve:

  • Formation of the Pyrrolidinone Ring : This is achieved via cyclization of a precursor under acidic or basic conditions.
  • Introduction of the 3,4-Dimethylphenyl Group : This can be done using Friedel-Crafts acylation or alkylation reactions.
  • Attachment of the Morpholine Group : Nucleophilic substitution reactions are commonly used for this step.

The molecular formula for this compound is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of approximately 457.5 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The exact pathways and targets can vary based on the application context but often include:

  • Antiviral Activity : Similar morpholine derivatives have shown potential in suppressing viral replication, particularly in Hepatitis C virus (HCV) models .
  • Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antiviral Activity

A study indicated that morpholine derivatives exhibit significant antiviral properties. For instance, N-(morpholine-4-carbonyloxy) amidine derivatives were identified as potent inhibitors of HCV replication. The structure-activity relationship (SAR) analysis revealed that modifications to the morpholine group can enhance antiviral efficacy .

Anticancer Activity

Research has shown that compounds incorporating morpholine and piperazine moieties exhibit promising anticancer activities. In one study, a derivative similar to this compound was tested against human lung adenocarcinoma (A549) cells. The results demonstrated a half-maximal inhibitory concentration (IC50) comparable to standard chemotherapeutics like doxorubicin, indicating significant cytotoxicity .

Summary of Findings

Study Focus Findings
Antiviral ActivityMorpholine derivatives suppress HCV replication; SAR indicates structural importance .
Anticancer ActivitySignificant cytotoxicity against A549 cells; IC50 comparable to doxorubicin .

Comparison with Similar Compounds

Comparison with BF51323 (Spiro Ring Analogue)

The spiro analog BF51323 replaces the morpholine group with a 1,4-dioxa-8-azaspiro[4.5]decane system and substitutes the 3,4-dimethylphenyl with a 3,4-dimethoxyphenyl group . Key differences include:

  • Molecular Weight : BF51323 has a higher molecular weight (405.44 vs. 349.38), likely due to the spiro system and methoxy groups.
  • Conformational Flexibility : The spiro system imposes greater steric constraints, which may affect binding to biological targets compared to the flexible morpholine group.

Comparison with Compound 67 (Naphthyridine Core)

Compound 67 (from ) features a 1,4-dihydronaphthyridine core substituted with a bulky 3,5-dimethyladamantyl group and a pentyl chain . Differences include:

  • Lipophilicity : The adamantyl group and pentyl chain significantly increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Core Structure: The naphthyridine core provides a planar aromatic system, contrasting with the non-aromatic pyrrolidinone in the target compound. This structural divergence suggests distinct electronic properties and binding modes.

Comparison with Piperazine/Piperidine Derivatives ()

Compounds such as 1-(2,5-Dimethylphenyl)piperazine and N-(2,6-dimethylphenyl)-1-isopropyl-piperidinecarboxamide () share aromatic dimethylphenyl groups but differ in heterocyclic systems :

Comparison with Chloroacetamide Herbicides ()

Agrochemicals like dimethenamid () share a dimethylphenyl group but incorporate a chloroacetamide moiety instead of a carboxamide . Key distinctions:

  • Functional Group : The chloroacetamide group acts as an alkylating agent in herbicides, whereas the carboxamide in the target compound is more likely involved in hydrogen bonding or enzyme inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.